molecular formula C6H13NS B1528829 7-Methyl-1,4-thiazepane CAS No. 1428233-61-7

7-Methyl-1,4-thiazepane

Cat. No. B1528829
CAS RN: 1428233-61-7
M. Wt: 131.24 g/mol
InChI Key: VBNZYCQGFMZEMU-UHFFFAOYSA-N
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Description

7-Methyl-1,4-thiazepane is a chemical compound with the CAS Number: 1428233-61-7 . It has a molecular weight of 131.24 and its IUPAC name is 7-methyl-1,4-thiazepane . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1,4-thiazepane includes 21 bonds in total, with 8 non-H bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .

Scientific Research Applications

Chemical Synthesis

“7-Methyl-1,4-thiazepane” is a compound used in chemical synthesis . It has a molecular weight of 131.24 and is stored at room temperature .

Biological Studies

Seven-membered heterocycles such as “7-Methyl-1,4-thiazepane” are of great interest in biological studies . These compounds, including azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines, exhibit different activities . The synthesis and biological properties of these heterocycles have been extensively studied over the past 10-15 years .

Pharmaceutical Applications

Seven-membered heterocycles, including “7-Methyl-1,4-thiazepane”, contribute significantly to medical and pharmaceutical chemistry . These compounds are being researched for their unique pharmacological properties, with the aim of discovering new drugs .

One-Pot Synthesis

“7-Methyl-1,4-thiazepane” is also involved in one-pot synthesis methods . These methods are based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .

Preparation of Azepine Derivatives

“7-Methyl-1,4-thiazepane” is used in the preparation of azepine derivatives . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .

Marine-Derived Compounds

“7-Methyl-1,4-thiazepane” has been found in marine-derived compounds . For example, it is a component of verrucosamide, a new thiodepsipeptide isolated from a marine-derived Verrucosispora sp., strain CNX-026 . This peptide is a symmetrical dimer possessing two rare seven-membered 1,4-thiazepane rings .

Safety and Hazards

The safety information for 7-Methyl-1,4-thiazepane indicates that it is a dangerous compound. The hazard statements include H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Relevant Papers There are several relevant papers that discuss the synthesis and properties of seven-membered heterocyclic compounds, which include 7-Methyl-1,4-thiazepane . These papers provide valuable insights into the synthesis methods, molecular structure, and potential applications of these compounds.

properties

IUPAC Name

7-methyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNZYCQGFMZEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,4-thiazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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